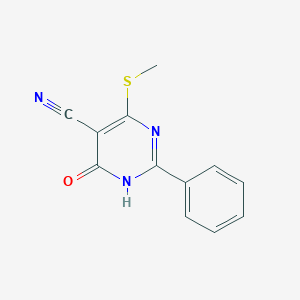

4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Descripción general

Descripción

4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of substituted benzaldehydes with thiourea to form the pyrimidine scaffold. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methylthio Group

The methylthio group undergoes displacement reactions with nucleophiles like hydrazine, amines, or thiols, forming corresponding derivatives.

Key Reaction: Hydrazinolysis

Reactant : Hydrazine hydrate

Product : 2-Hydrazineyl-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Conditions :

Mechanism :

The methylthio group (-SMe) acts as a leaving group, replaced by hydrazine via nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nitrile and carbonyl groups, activating the pyrimidine ring toward substitution .

Schiff Base Formation

The hydrazineyl derivative reacts with aldehydes to form Schiff bases, enabling further structural diversification.

Example Reaction with Benzaldehyde

Reactant : Benzaldehyde

Product : (E)-2-(2-Benzylidenehydrazineyl)-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Conditions :

Characterization Data :

-

IR : Peaks at 3,113 cm⁻¹ (NH), 2,224 cm⁻¹ (CN), 1,671 cm⁻¹ (C=O), and 1,551 cm⁻¹ (C=N) .

-

¹H NMR : δ 9.9 (s, CH=N), δ 7.1–8.5 (m, aromatic protons), δ 3.4 (s, N-CH3) .

Cyclocondensation with Propenones

The hydrazineyl intermediate undergoes cyclization with α,β-unsaturated ketones to form pyrazoline hybrids.

Reaction with 4-Chlorophenylpropenone

Reactant : 4-Chlorophenylpropenone

Product : 2-(3-(4-Chlorophenyl)-4,5-dihydropyrazol-1-yl)-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Conditions :

Biological Relevance :

-

These hybrids exhibit antiproliferative activity against HT 29 (colon) and MDA-MB 231 (breast) cancer cell lines, with IC₅₀ values ranging 1.76–6.07 μM .

Acetylation of the Hydrazineyl Group

The hydrazine moiety reacts with acyl chlorides to form hydrazides.

Reaction with Acetyl Chloride

Reactant : Acetyl chloride

Product : N′-[5-Cyano-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl]acetohydrazide

Conditions :

Characterization :

Thioether Exchange Reactions

The methylthio group is replaced by other thiols under basic conditions.

Reaction with 4-Nitrobenzenethiol

Reactant : 4-Nitrobenzenethiol

Product : 4-(4-Nitrobenzylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Conditions :

Applications :

Reactivity of the Nitrile Group

The nitrile group participates in cyclization reactions to form fused heterocycles.

Reaction with Hydroxylamine

Reactant : Hydroxylamine hydrochloride

Product : 4-Amino-1-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide

Conditions :

Mechanism :

The nitrile undergoes nucleophilic addition by hydroxylamine, forming an amidoxime intermediate, which tautomerizes to the carboxamide .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of cell cycle progression and apoptosis pathways, making them promising candidates for further drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Some derivatives have demonstrated effectiveness against a range of bacterial strains and fungi, suggesting potential use in treating infections . The presence of the methylthio group is believed to enhance the compound's interaction with microbial cell membranes.

Agricultural Applications

Pesticidal Activity

In agricultural research, derivatives of 4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine have been explored for their pesticidal properties. These compounds can act as effective fungicides and insecticides, providing an alternative to conventional chemical pesticides. Their mechanism typically involves disrupting metabolic processes in pests and pathogens .

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in synthesizing novel polymers. The unique structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. Researchers are exploring its incorporation into polymer matrices for applications in coatings and composites .

Anticancer Research Case Study

A study published in the Journal of Medicinal Chemistry examined the effects of a series of pyrimidine derivatives on cancer cell lines. The results indicated that certain modifications to the 4-(Methylthio)-6-oxo structure significantly enhanced cytotoxicity against MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range .

Agricultural Field Trials

Field trials conducted on crops treated with methylthio-pyrimidine derivatives showed a marked reduction in fungal infections compared to untreated controls. The trials demonstrated a 30% increase in yield due to effective pest control .

Mecanismo De Acción

The mechanism of action of 4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylthio)-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile: Lacks the oxo group at position 6, which may affect its reactivity and biological activity.

6-Oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile: Lacks the methylthio group, which can influence its electronic properties and interactions with biological targets.

Uniqueness

4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile is unique due to the presence of both the methylthio and oxo groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups enable the compound to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile molecule for research and development .

Actividad Biológica

4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile, with the CAS number 15908-64-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and specific case studies highlighting its efficacy against various cancer cell lines.

- Molecular Formula : C₁₂H₉N₃OS

- Molecular Weight : 243.28 g/mol

- IUPAC Name : 4-methylsulfanyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile

- Synonyms : 5-Cyano-6-(methylthio)-2-phenyldihydropyrimidin-4(3H)-one

Synthesis

The synthesis of this compound typically involves a cyclocondensation reaction. For example, a study documented a one-pot synthesis from appropriate hydrazinopyrimidines and propenones, yielding various derivatives that were screened for biological activity .

Antiproliferative Activity

Research has demonstrated that 4-(methylthio)-6-oxo-2-phenyl derivatives exhibit significant antiproliferative effects against several cancer cell lines. A comprehensive study evaluated the compound's efficacy against lung (A549), colon (HT29), and breast (MCF7 and MDA-MB231) cancer cell lines. The results indicated:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 5a | HT29 | 2.49 |

| 5a | MDA-MB231 | 3.99 |

| 5c | A549 | 1.76 |

| Doxorubicin | A549 | 3.13 |

The most potent compound was identified as 5a , which had no substitutions on its phenyl rings and showed comparable activity to doxorubicin in the A549 cell line .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that the presence of methylthio and phenyl groups significantly enhances the biological activity of the pyrimidine derivatives. Compounds with unsubstituted phenyl groups generally exhibited higher potency compared to those with halogen substitutions. For instance, compounds with additional substitutions on the phenyl rings tended to show decreased activity against the tested cell lines .

Case Studies

- Study on Anticancer Activity :

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects is believed to involve interference with cellular signaling pathways related to proliferation and apoptosis. Molecular docking studies have suggested interactions with key proteins involved in these pathways, although further research is needed to elucidate specific mechanisms .

Propiedades

IUPAC Name |

4-methylsulfanyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c1-17-12-9(7-13)11(16)14-10(15-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSBLYHTCSUCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NC(=N1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352383 | |

| Record name | 4-(Methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15908-64-2 | |

| Record name | 1,4-Dihydro-6-(methylthio)-4-oxo-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15908-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.